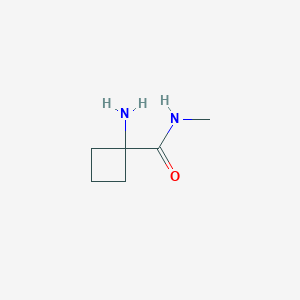

1-Amino-N-methylcyclobutanecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-amino-N-methylcyclobutane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-8-5(9)6(7)3-2-4-6/h2-4,7H2,1H3,(H,8,9) |

InChI Key |

HZCMOBBHXYXJOG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino N Methylcyclobutanecarboxamide and Its Analogs

Retrosynthetic Analysis of the 1-Amino-N-methylcyclobutanecarboxamide Core

A logical retrosynthetic analysis of this compound begins with the disconnection of the robust amide bond. This disconnection simplifies the target molecule to the precursor α-amino acid, 1-aminocyclobutane-1-carboxylic acid, and methylamine (B109427). This transformation is a standard and reliable synthetic step, typically achieved through various amidation or peptide coupling reactions.

Further deconstruction of 1-aminocyclobutane-1-carboxylic acid reveals cyclobutanone (B123998) as a key starting material. The geminal amino and carboxyl groups at the C1 position can be retrosynthetically traced back to a carbonyl group. Two classical named reactions are particularly relevant for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction. In a Strecker approach, the disconnection leads to cyclobutanone, ammonia (B1221849), and cyanide. In the Bucherer-Bergs pathway, the precursors are cyclobutanone, ammonium (B1175870) carbonate, and a cyanide source. Both routes offer a convergent and efficient means to install the necessary C1 functionalities.

This retrosynthetic strategy is summarized in the following scheme:

Figure 1: Retrosynthetic Analysis of this compound Image depicting the retrosynthetic disconnection of this compound back to 1-aminocyclobutane-1-carboxylic acid and methylamine, and further to cyclobutanone.

Construction of the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core makes its synthesis a notable challenge in organic chemistry. Several methodologies have been developed to construct this four-membered ring system, each with its own advantages and limitations.

[2+2] cycloaddition reactions are among the most powerful and widely employed methods for the synthesis of cyclobutane rings. These reactions involve the union of two doubly bonded systems to form a four-membered ring.

Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition of alkenes is a classic method for forming cyclobutane rings. This reaction typically proceeds through the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate. The use of a photosensitizer, such as acetone (B3395972) or benzophenone, is often necessary to facilitate the formation of the triplet state.

Ketene Cycloadditions: Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with a variety of unsaturated partners, including alkenes and imines, to form cyclobutanones and β-lactams, respectively. The reaction with alkenes is a concerted [π2s + π2a] cycloaddition. Dichloroketene, generated in situ from trichloroacetyl chloride and a base, is a common reagent for these transformations.

The following table summarizes key aspects of these cycloaddition reactions:

| Reaction Type | Reactants | Key Intermediates/Transition States | Typical Products |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Two alkene molecules | Triplet state alkene, 1,4-diradical | Substituted cyclobutanes |

| Ketene-[Alkene] Cycloaddition | Ketene and alkene | [π2s + π2a] transition state | Cyclobutanones |

| Ketene-[Imine] Cycloaddition | Ketene and imine | Zwitterionic intermediate | β-Lactams |

Ring contraction reactions provide an alternative route to cyclobutane derivatives from more readily available five-membered ring precursors. One notable example is the stereoselective synthesis of substituted cyclobutanes from pyrrolidines. This method involves the treatment of polysubstituted pyrrolidine (B122466) derivatives with a hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), to generate a reactive 1,1-diazene intermediate. Subsequent extrusion of nitrogen gas leads to a 1,4-biradical which collapses to form the cyclobutane ring in a stereoselective manner.

Beyond the classical [2+2] cycloadditions, other photochemical methods can be employed to generate functionalized cyclobutanes. For instance, visible-light-mediated photocatalysis has emerged as a powerful tool for organic synthesis. In the context of cyclobutane formation, photocatalytic processes can enable reactions that are not feasible under thermal conditions, often proceeding with high levels of regio- and stereocontrol. These methods can involve energy transfer to promote cycloadditions or redox processes to initiate radical-based cyclizations.

Introduction of the Amino and N-Methylcarboxamide Functionalities

The introduction of the geminal amino and N-methylcarboxamide groups at the C1 position of the cyclobutane ring is a critical step in the synthesis of the target molecule. As suggested by the retrosynthetic analysis, a common strategy involves the initial synthesis of 1-aminocyclobutane-1-carboxylic acid, followed by amidation.

Two primary strategies for the synthesis of the 1-amino-1-carboxylic acid moiety on the cyclobutane ring starting from cyclobutanone are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This reaction involves the treatment of cyclobutanone with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile, 1-aminocyclobutanecarbonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired 1-aminocyclobutane-1-carboxylic acid.

Bucherer-Bergs Reaction: In this multicomponent reaction, cyclobutanone is reacted with ammonium carbonate and a cyanide source. This process directly yields a cyclobutane-spiro-hydantoin. The hydantoin (B18101) can then be hydrolyzed, typically under basic conditions, to afford 1-aminocyclobutane-1-carboxylic acid.

The following table compares these two methods:

| Reaction | Starting Materials | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Strecker Synthesis | Cyclobutanone, NH₃, KCN | 1-Aminocyclobutanecarbonitrile | 1-Aminocyclobutane-1-carboxylic acid |

| Bucherer-Bergs Reaction | Cyclobutanone, (NH₄)₂CO₃, KCN | Cyclobutane-spiro-hydantoin | 1-Aminocyclobutane-1-carboxylic acid |

Once 1-aminocyclobutane-1-carboxylic acid is obtained, the final step is the formation of the N-methylcarboxamide. This is a standard amidation reaction that can be achieved using a variety of coupling reagents. Common methods include:

Activation of the Carboxylic Acid: The carboxylic acid can be activated by conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), a mixed anhydride, or an active ester. The activated species is then reacted with methylamine to form the amide bond.

Peptide Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium (B103445) and uronium salts (e.g., HATU, HBTU), can be used to facilitate the direct coupling of the carboxylic acid with methylamine. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid formed during the reaction.

The choice of amidation method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and the need to avoid racemization if chiral analogs are being prepared.

Regioselective and Stereoselective Functionalization

Achieving specific substitution patterns on the cyclobutane ring is critical for modulating the pharmacological properties of this compound analogs. Regio- and stereoselective functionalization allows for the precise installation of chemical groups at desired positions (e.g., C2, C3) and with specific spatial orientations (cis/trans).

Recent advancements have focused on C–H functionalization as a powerful tool for modifying pre-existing cyclobutane cores. nih.gov For instance, rhodium(II) catalysts have been effectively used to direct the insertion of carbene fragments into specific C–H bonds of arylcyclobutanes. nih.gov The choice of catalyst can dictate whether functionalization occurs at the C1 or C3 position relative to the aryl group. nih.gov This method is notable because C–H bonds on a cyclobutane ring possess greater 's' character and are stronger than those in unstrained systems, making their selective activation a significant challenge. nih.gov Competition experiments have shown that certain benzylic C-H bonds on a cyclobutane are more reactive than those in unstrained systems like isopropyl benzene (B151609) when using specific catalysts. nih.gov

Another strategy involves the stereoselective Michael addition onto cyclobutene (B1205218) precursors. nih.govresearchgate.net This approach enables the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes, providing access to a diverse range of aminocyclobutane amides and esters. nih.govresearchgate.net The reaction proceeds by adding a nucleophile to a cyclobutene, establishing a trans relationship between the substituents in the product with high diastereomeric ratios (dr). researchgate.netnih.gov

The table below summarizes key methods for the controlled functionalization of cyclobutane rings.

| Methodology | Target Position | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Rhodium-Catalyzed C–H Insertion | C1 or C3 of arylcyclobutanes | Rh₂(S-TCPTAD)₄ | Catalyst-dependent | nih.gov |

| Michael Addition to Cyclobutenes | C2 and C3 | DBU, Chiral Squaramide | High diastereoselectivity (trans) | nih.govresearchgate.netnih.gov |

| [2+2] Cycloaddition | Ring formation | Visible light, transition metals | Controllable | nih.gov |

| Ring Contraction of Pyrrolidines | Ring formation | Iodonitrene | Stereospecific | acs.org |

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods for the enantioselective and diastereoselective synthesis of this compound stereoisomers are essential.

Asymmetric [2+2] cycloadditions are a primary method for constructing the chiral cyclobutane core. nih.govsioc.ac.cn Copper-catalyzed stereoselective [2+2] cyclizations have been developed to produce diaryl-substituted cyclobutanes with high yields and diastereoselectivity (up to >95:5 dr). sioc.ac.cn By employing a chiral bisoxazoline (BOX) ligand, an enantioselective version of this reaction has been achieved, yielding optically active products with up to 94% enantiomeric excess (ee). sioc.ac.cn

For derivatives functionalized at the C2 position, enantioselective sulfa-Michael additions to cyclobutenes provide a route to thio-substituted cyclobutanes. nih.govrsc.org While simple bases like DBU can achieve high diastereoselectivity, the use of a chiral cinchona-based squaramide catalyst facilitates high enantioselectivity, with enantiomeric ratios (er) up to 99.7:0.3. nih.govrsc.org This provides access to 1,2-disubstituted cyclobutanes with precise control over both relative and absolute stereochemistry. nih.gov

The synthesis of substituted cyclobutane amino acids can be achieved through thermal [2+2] stereoselective cycloadditions involving electron-poor alkenes like 2-acylaminoacrylates. nih.gov This process is followed by deacylation and hydrolysis to yield the final amino acid analogs. nih.gov

Below is a table comparing different asymmetric synthesis strategies.

| Strategy | Catalyst/Reagent | Ligand (if applicable) | Achieved Selectivity | Reference |

| Asymmetric [2+2] Cycloaddition | Copper(II) bromide / Silver hexafluoroantimonate | Chiral Bisoxazoline (BOX) | up to 94% ee, >95:5 dr | sioc.ac.cn |

| Enantioselective Michael Addition | Chinchona-based squaramide | N/A | up to 99.7:0.3 er, >95:5 dr | nih.govrsc.org |

| Alkylidene Carbene 1,5-C-H Insertion | Lithio(trimethylsilyl)diazomethane | N/A | High enantiomeric excess | nih.govresearchgate.net |

Parallel Synthesis and Library Generation Strategies for Derivatives

To explore the structure-activity relationship (SAR) of this compound, medicinal chemists often employ parallel synthesis to generate large libraries of related compounds. uniroma1.it These strategies are designed for efficiency, allowing for the rapid production of dozens to hundreds of distinct molecules for biological screening. researchgate.netmdpi.com

Solid-phase organic synthesis (SPOS) is a cornerstone of library generation. mdpi.com In this approach, a starting material is attached to a solid support (a resin bead), and subsequent reactions are carried out in solution. Excess reagents and byproducts are easily washed away, simplifying purification. This technique was famously used by Ellman to create a library of 40 benzodiazepines with three points of diversity. uniroma1.it A similar strategy can be applied to a cyclobutane scaffold, where the core 1-aminocyclobutanecarboxylic acid is anchored to the resin, and diverse functional groups are introduced at the N-terminus (via acylation or alkylation) and potentially on the ring itself. nih.gov

Solution-phase parallel synthesis offers an alternative where all reactions occur in solution, often in multi-well plates. researchgate.net Purification is typically achieved through liquid-liquid extraction or simplified chromatography. This method can be more adaptable for certain reaction types and can be semi-automated using specialized synthesizers. researchgate.net

A hypothetical library based on the this compound core could be generated by varying two points of diversity: the acyl group on the amino function (R¹) and a substituent on the cyclobutane ring (R²).

| Scaffold | Diversity Point R¹ (Acyl Group) | Diversity Point R² (Ring Substituent) | Resulting Structure |

| 1-Aminocyclobutane | Benzoyl | Hydroxyl | N-Benzoyl-3-hydroxy-1-amino-N-methylcyclobutanecarboxamide |

| 1-Aminocyclobutane | Acetyl | Fluoro | N-Acetyl-3-fluoro-1-amino-N-methylcyclobutanecarboxamide |

| 1-Aminocyclobutane | Pyridinoyl | Methoxy | N-(Pyridin-3-oyl)-3-methoxy-1-amino-N-methylcyclobutanecarboxamide |

| 1-Aminocyclobutane | Cyclopropylcarbonyl | Cyano | N-(Cyclopropylcarbonyl)-3-cyano-1-amino-N-methylcyclobutanecarboxamide |

Process Chemistry Considerations for Scalable Synthesis

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a molecule like this compound, the synthesis of the core intermediate, 1-aminocyclobutanecarboxylic acid, is a key focus. chemimpex.com

A scalable synthesis was reported by Merck for a cyclobutane hydroxy acid, which serves as a precursor for more complex derivatives. acs.org The process started with inexpensive materials (4-methoxyphenylacetic acid and epichlorohydrin) and utilized a double-alkylation reaction to form the cyclobutane ring as a single diastereomer. acs.org This approach avoids costly chromatographic purification, which is often a bottleneck in large-scale production.

Another critical aspect is the choice of reagents. For example, while many modern C-H activation reactions rely on expensive rhodium or palladium catalysts, a process chemist would seek to minimize the catalyst loading or replace it with a more economical alternative. nih.gov Similarly, reactions that generate hazardous byproducts or require cryogenic temperatures would be redesigned for safer and more energy-efficient conditions.

The final amidation step to form the N-methylcarboxamide must also be optimized. This typically involves activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents) and reacting it with methylamine. On a large scale, the choice of coupling agent is critical; less expensive and more atom-economical reagents are preferred. Post-reaction workup and purification, favoring crystallization over chromatography, are essential for achieving high throughput and purity on a multi-kilogram scale. rsc.org

The table below contrasts a typical lab-scale synthesis with a potential process-scale approach.

| Consideration | Typical Lab-Scale Approach (Discovery) | Potential Process-Scale Approach (Manufacturing) |

| Starting Materials | Commercially available, potentially expensive building blocks | Inexpensive, readily available commodity chemicals |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

| Key Reactions | Novel, high-yielding reactions (e.g., Pd-catalyzed cross-coupling) | Optimized, robust reactions (e.g., Grignard addition, SN2) |

| Safety | Small scale mitigates some hazards | Rigorous hazard analysis, engineered controls for exothermic reactions or toxic reagents |

| Throughput | Milligrams to grams | Kilograms to tons |

| Cost | Reagent cost is secondary to speed | Cost of goods (CoG) is a primary driver |

Biological and Mechanistic Investigations of 1 Amino N Methylcyclobutanecarboxamide

Target Identification and Engagement Studies

The initial step in understanding the biological effects of a compound is to identify its molecular targets within a biological system.

Biophysical Binding Assays (e.g., SPR, ITC)

Biophysical assays are fundamental in directly measuring the interaction between a compound and a potential protein target. reactionbiology.com These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): This technique would be used to measure the binding kinetics of 1-Amino-N-methylcyclobutanecarboxamide to a purified target protein immobilized on a sensor chip. cnr.it The resulting data would determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the compound to its target. malvernpanalytical.com This method not only provides the binding affinity (KD) and stoichiometry (n) of the interaction but also the thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), which offer insights into the forces driving the binding event. reactionbiology.com

A hypothetical dataset from such experiments could be presented as follows:

| Target Protein | Method | K D (μM) | k a (1/Ms) | k d (1/s) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Protein X | SPR | Data | Data | Data | N/A | N/A | N/A |

| Protein X | ITC | Data | N/A | N/A | Data | Data | Data |

Proteomic Profiling and Chemoproteomics Approaches

To identify potential targets in an unbiased manner within a complex biological sample (e.g., cell lysate), proteomic approaches are invaluable. nih.gov

Chemoproteomics: This involves using a modified version of this compound that incorporates a reactive group and a reporter tag. This chemical probe is incubated with a proteome, and upon activation (e.g., by UV light), it covalently binds to interacting proteins. The tagged proteins can then be enriched and identified by mass spectrometry. This approach can reveal a compound's direct targets and off-targets across the proteome. nih.gov

Mechanistic Elucidation of Protein-Ligand Interactions

Computational modeling and structural biology techniques are employed to understand how the compound binds to its target at an atomic level.

Molecular Docking and Simulation: Computational models would predict the binding pose of this compound within the active or allosteric site of a target protein. Molecular dynamics simulations can further explore the stability of these interactions over time, highlighting key residues and interaction types, such as hydrogen bonds and hydrophobic contacts. physchemres.org For instance, simulations might reveal predominant hydrophobic interactions with specific amino acid residues like tryptophan or phenylalanine. physchemres.org

Enzymatic Activity Modulation and Kinetics (e.g., Inhibition, Activation)

If the identified target is an enzyme, the next step is to characterize how this compound modulates its activity.

Characterization of Enzyme Inhibition Modes

Enzyme kinetic studies are performed to determine the mechanism of inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. khanacademy.orgyoutube.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This reduces Vₘₐₓ without changing Kₘ. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vₘₐₓ and Kₘ. youtube.com

The results of these kinetic studies are often visualized using Lineweaver-Burk plots to clearly distinguish between the different inhibition models. khanacademy.org

A summary of hypothetical kinetic data would be as follows:

| Inhibition Parameter | Value | Effect on Vₘₐₓ | Effect on Kₘ |

| IC₅₀ (µM) | Data | N/A | N/A |

| Kᵢ (µM) | Data | N/A | N/A |

| Inhibition Mode | e.g., Competitive | Unchanged | Increased |

Substrate Mimicry and Active Site Interactions

The chemical structure of this compound, featuring an amino group and a carboxamide on a cyclobutane (B1203170) scaffold, suggests it might act as a mimic of a natural substrate for an enzyme, particularly one that recognizes amino acid or peptide motifs. Detailed structural analysis, such as X-ray crystallography of the enzyme-inhibitor complex, would be the definitive method to confirm if the compound binds within the active site and to reveal the specific interactions that mediate its inhibitory effect.

Receptor Binding Affinity and Functional Antagonism/Agonism

No data is available in the public domain regarding the receptor binding affinity or the functional agonistic or antagonistic properties of this compound.

Ligand-Receptor Binding Thermodynamics

There are no published studies detailing the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the interaction between this compound and any biological receptor.

Cellular Receptor Occupancy Studies

Information regarding the extent and duration of this compound binding to specific receptors in a cellular context is not available.

Cellular Pathway Perturbation Analysis

There is no research available that describes the effects of this compound on cellular pathways.

Modulation of Signal Transduction Cascades

The impact of this compound on specific signal transduction cascades has not been documented in the scientific literature.

Impact on Gene Expression and Protein Synthesis/Degradation Pathways

There are no studies available that have investigated the effects of this compound on gene expression or the synthesis and degradation of proteins.

Application in Targeted Protein Degradation (PROTAC) Constructs

There is no evidence to suggest that this compound has been utilized as a component in the development of Proteolysis Targeting Chimeras (PROTACs).

The requested article structure focuses on highly specialized areas of research within chemical biology and drug discovery. These topics include:

Protein Targeting Moiety (PTM) or E3 Ligase Ligand: This refers to the use of a molecule to recruit an E3 ubiquitin ligase to a target protein, often as part of a Proteolysis Targeting Chimera (PROTAC).

Ternary Complex Formation and Ubiquitination: This involves the detailed study of the three-part complex formed by the target protein, the degrader molecule, and the E3 ligase, and the subsequent tagging of the target protein with ubiquitin for degradation.

Phenotypic Screening and Deconvolution: This is a drug discovery approach that involves testing compounds in cell-based models to identify those that produce a desired biological effect, followed by identifying the molecular mechanism of action.

High-Throughput Screening: The rapid, automated testing of large numbers of compounds to identify active molecules.

Genetic and Chemical Epistasis Mapping: Advanced techniques used to understand gene function and interaction by studying how the effects of genetic or chemical perturbations combine.

The absence of any research data specifically linking "this compound" to these advanced and specific research areas prevents the generation of the requested scientific article. General information on these topics is available but does not pertain to the specified chemical compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Functional Group Modifications on the Cyclobutane (B1203170) Ring

The cyclobutane ring serves as a rigid scaffold that positions the amino and amide functionalities in a specific spatial orientation. Modifications to this ring have been a key strategy in exploring the structure-activity relationship (SAR) of this class of compounds. Research into related 1-aminocyclobutane-1-carboxamide derivatives has shown that the cyclobutane moiety is a crucial element for biological activity.

In studies of analogous compounds, the introduction of substituents on the cyclobutane ring has been shown to significantly impact potency and selectivity. For example, the addition of small alkyl or halogen groups can influence the lipophilicity and steric profile of the molecule, leading to altered interactions with biological targets. While specific data on substitutions on the cyclobutane ring of 1-Amino-N-methylcyclobutanecarboxamide is not extensively published, general principles of medicinal chemistry suggest that such modifications would likely modulate its pharmacokinetic and pharmacodynamic properties.

The rigid nature of the cyclobutane ring, when incorporated into bioactive peptides, has been shown to confer resistance to enzymatic degradation. For instance, the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into the peptide tuftsin (B1682037) resulted in analogs with enhanced stability in human serum. nih.gov This highlights the potential of the cyclobutane scaffold to improve the metabolic stability of drug candidates.

Exploration of Substituent Effects on the Amino and Amide Groups

The primary amino group and the N-methyl amide group are key pharmacophoric features of this compound. Their ability to participate in hydrogen bonding and other non-covalent interactions is critical for target binding.

Amide Group Modifications: The N-methyl amide group also offers a site for modification to probe the SAR. Varying the N-alkyl substituent can impact potency and selectivity. For instance, in a series of imidazodiazepines, ester and amide bioisosteres were investigated, revealing that modifications at this position influenced binding affinity at opioid receptors. mdpi.com Replacing the methyl group with larger alkyl groups, cyclic systems, or aromatic moieties could lead to enhanced interactions with hydrophobic pockets in a target protein. Conversely, smaller or more polar substituents could improve aqueous solubility.

The following table summarizes the potential impact of hypothetical modifications to the amino and amide groups based on general medicinal chemistry principles:

| Modification Site | Substituent | Potential Impact on Activity |

| Amino Group | Acetyl | Decreased basicity, potential for new hydrogen bond interactions |

| Amino Group | Ethyl | Increased steric bulk, potential change in binding mode |

| N-methyl Amide | Ethyl | Increased lipophilicity, potential for enhanced hydrophobic interactions |

| N-methyl Amide | Phenyl | Significant increase in steric bulk and potential for pi-stacking interactions |

Impact of Stereochemistry on Biological Activity and Selectivity

Chirality and stereochemistry are fundamental to the biological activity of many small molecules, as they dictate the three-dimensional arrangement of atoms and thus the complementarity with a biological target. nih.gov For molecules with a single stereocenter, such as derivatives of this compound where the cyclobutane ring is substituted, the different enantiomers or diastereomers can exhibit vastly different pharmacological profiles.

In a study on nature-inspired 3-Br-acivicin and its derivatives, it was found that only isomers with a specific stereochemistry displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake and interaction with the target enzyme. Although specific stereochemical studies on this compound are not prevalent in the literature, it is a critical parameter to consider in its drug design and development. The spatial orientation of the amino and N-methylcarboxamide groups relative to the cyclobutane plane would be expected to be a major determinant of binding affinity and selectivity.

For example, in a series of imidazodiazepines, compounds with an (S)-methyl configuration were found to be superior ligands for the kappa opioid receptor compared to their (R)-enantiomers. mdpi.com This underscores the importance of controlling stereochemistry during synthesis and evaluating the biological activity of individual stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. collaborativedrug.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts.

For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A typical QSAR equation would take the form:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are coefficients determined by regression analysis.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In modern drug discovery, potency alone is not a sufficient criterion for a good drug candidate. Efficiency metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. nih.govwikipedia.org

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated using the following formula:

LE = -RT * ln(IC50) / N

where R is the gas constant, T is the absolute temperature, IC50 is the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms, suggesting a more efficient binding mode.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). wikipedia.org It is calculated as:

LipE = pIC50 - logP

A higher LipE is generally preferred, as it suggests that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity.

The following table provides a hypothetical analysis of LE and LipE for a series of analogs, demonstrating how these metrics can guide optimization.

| Compound | pIC50 | logP | Heavy Atoms | LE (kcal/mol per heavy atom) | LipE |

| Analog A | 6.0 | 2.0 | 15 | 0.55 | 4.0 |

| Analog B | 6.5 | 3.0 | 18 | 0.49 | 3.5 |

| Analog C | 7.0 | 2.5 | 17 | 0.56 | 4.5 |

In this hypothetical example, Analog C would be considered the most promising, as it has the highest LipE and a high LE, indicating a good balance of potency, size, and lipophilicity. Careful monitoring of these efficiency metrics during the optimization of this compound analogs can help guide the design of compounds with more drug-like properties. researchgate.net

Computational Chemistry and Molecular Modeling of 1 Amino N Methylcyclobutanecarboxamide

Conformational Analysis and Energy Landscape Mapping

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 1-Amino-N-methylcyclobutanecarboxamide is crucial to identify its stable low-energy conformations. The puckering of the cyclobutane (B1203170) ring, along with the rotation of the amino and N-methylcarboxamide substituents, gives rise to a complex potential energy surface.

Computational methods, such as systematic or stochastic conformational searches, can be employed to explore this landscape. By utilizing molecular mechanics force fields, it is possible to calculate the potential energy of thousands of distinct conformations. Subsequent geometry optimization using quantum mechanics methods, like Density Functional Theory (DFT), can refine these structures and provide more accurate energy values.

The results of such an analysis would typically be presented as a Ramachandran-like plot, mapping the relative energies of conformers as a function of key dihedral angles. This energy landscape mapping helps in identifying the most populated conformational states under physiological conditions, which are likely the biologically active forms. For instance, studies on similar cyclic amino acids have revealed distinct low-energy conformers that dictate their interaction with biological targets.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.50 |

| C | 180 | 60 | 1.20 |

| D | 180 | -60 | 1.25 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be instrumental in identifying potential biological targets and elucidating the binding mode.

The process involves preparing the 3D structure of the ligand (this compound) and the potential protein target. A defined binding site on the protein is then used for the docking calculations, where a scoring function estimates the binding affinity for various poses of the ligand. These scores, typically expressed in kcal/mol, provide a rank-ordering of potential binders.

While specific biological targets for this compound are not yet established in publicly available literature, hypothetical docking studies could be performed against enzyme families where similar cyclic amino acid derivatives have shown activity. Key interactions, such as hydrogen bonds between the amino and amide groups of the ligand and residues in the protein's active site, as well as hydrophobic interactions involving the cyclobutane ring, would be critical determinants of binding affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | ASP120, TYR85, PHE250 |

| 2 | -8.2 | ASP120, LYS78, TRP252 |

| 3 | -7.9 | GLU90, HIS150, ILE248 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations of Ligand-Protein Complexes

To understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the binding pose, the flexibility of the protein and ligand, and the nature of their interactions in a simulated physiological environment.

For a complex of this compound with a putative biological target, an MD simulation would typically be run for tens to hundreds of nanoseconds. Analysis of the trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. Furthermore, the persistence of key hydrogen bonds and other interactions observed in docking can be monitored throughout the simulation.

De Novo Design and Virtual Screening for Novel Analogs

Computational chemistry also facilitates the design of novel molecules with potentially improved properties. De novo design algorithms can generate new chemical structures that fit within the constraints of a target's binding site. Starting with a scaffold like this compound, these programs can suggest modifications to improve binding affinity or other desired properties.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific target. Ligand-based virtual screening would search for molecules with similar structural or chemical features to this compound, while structure-based virtual screening would dock a library of compounds into the binding site of a target protein. These approaches can significantly accelerate the discovery of new lead compounds.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound.

These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

Note: These values are for illustrative purposes and would need to be determined by specific quantum chemical calculations.

Pharmacokinetic and Biotransformation Studies Preclinical and in Vitro

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Microsomes, Hepatocytes)

No published studies were identified that investigated the metabolic stability of 1-Amino-N-methylcyclobutanecarboxamide in common in vitro systems such as liver microsomes or hepatocytes from any species, including human, rat, or mouse. Therefore, key parameters like the half-life (t½) and intrinsic clearance (CLint) of the compound in these subcellular fractions are unknown.

Plasma Protein Binding Characteristics and Implications for Distribution

Information regarding the extent to which this compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is not available in the public domain. enamine.net Consequently, the unbound fraction of the compound, which is critical for understanding its potential distribution into tissues and pharmacological activity, remains undetermined.

Membrane Permeability Assessment (e.g., PAMPA, Caco-2 Models)

There are no publicly accessible reports detailing the membrane permeability of this compound. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using Caco-2 cell monolayers, which are crucial for predicting oral absorption and identifying potential for active transport or efflux, have not been published for this compound. nih.govnih.gov

Cytochrome P450 Inhibition and Induction Potential

The potential of this compound to act as an inhibitor or inducer of cytochrome P450 (CYP) enzymes has not been documented in the scientific literature. Without this data, it is not possible to predict the likelihood of drug-drug interactions when this compound might be co-administered with other therapeutic agents that are metabolized by CYP enzymes.

Preclinical Animal Pharmacokinetic Profiling (Absorption, Distribution, Elimination without Efficacy)

No preclinical pharmacokinetic studies in animal models such as rodents or dogs have been published for this compound. Therefore, fundamental pharmacokinetic parameters including its absorption, distribution, and elimination characteristics following various routes of administration are unknown.

Identification of Major Metabolites and Biotransformation Pathways

There is no available information on the metabolic fate of this compound. Studies to identify its major metabolites and elucidate the primary biotransformation pathways, which are essential for a comprehensive understanding of its clearance mechanisms, have not been reported.

Advanced Analytical Methodologies for 1 Amino N Methylcyclobutanecarboxamide Research

Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental for elucidating the molecular structure of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to map the carbon-hydrogen framework of the molecule. For 1-Amino-N-methylcyclobutanecarboxamide, ¹H NMR would be expected to show distinct signals for the N-methyl protons, the protons of the cyclobutane (B1203170) ring, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the atoms. 2D NMR techniques like COSY and HSQC would further establish proton-proton and proton-carbon correlations, respectively.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 2.7 - 2.8 | d | 3H | N-CH₃ |

| ~ 1.8 - 2.5 | m | 6H | Cyclobutane-CH₂ |

| ~ 1.5 - 1.7 | br s | 2H | NH₂ |

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches of the cyclobutane and methyl groups.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine & Amide) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

UV-Vis Spectroscopy: Due to the lack of extensive chromophores, this compound would likely exhibit minimal absorbance in the UV-visible region (200-800 nm), possibly showing only weak end-absorption at shorter wavelengths.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting fragmentation pattern would offer further structural confirmation. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be a key identifier.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)

Chromatographic methods are crucial for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity assessment of non-volatile compounds. A reversed-phase method, using a C18 column with a mobile phase of water and acetonitrile (B52724) (or methanol) containing a modifier like formic acid or trifluoroacetic acid, would likely be developed. Purity would be determined by the peak area percentage at a specific UV wavelength.

Gas Chromatography (GC): GC could be used if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. A polar capillary column would be suitable for this amine and amide-containing compound.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC and is particularly well-suited for preparative separations. It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.

Hypothetical HPLC Purity Assessment Method Table:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Quantitative Bioanalytical Methods for In Vitro and Preclinical In Vivo Studies (e.g., LC-MS/MS)

To measure the concentration of this compound in biological matrices like plasma or tissue homogenates, a sensitive and selective method is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. The method involves extracting the analyte from the biological matrix (e.g., via protein precipitation or solid-phase extraction), separating it from endogenous components using HPLC, and detecting it with a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) would be identified for the compound and an internal standard to ensure accurate quantification.

Hypothetical LC-MS/MS Parameters Table:

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for fragmentation |

| Sample Preparation | Protein precipitation with acetonitrile |

Chiral Separation Techniques for Enantiomeric Purity Determination

Since this compound is a chiral molecule, possessing a stereocenter at the C1 position of the cyclobutane ring, methods to separate and quantify its enantiomers are critical.

Chiral HPLC and SFC: The most effective methods for enantiomeric separation involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used. Both HPLC and SFC are powerful techniques for this purpose, with SFC often offering faster separations and reduced solvent consumption. The mobile phase composition (e.g., hexane/isopropanol for HPLC or CO₂/methanol for SFC) would be optimized to achieve baseline resolution of the two enantiomers.

X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Structures

Single-Crystal X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a molecule in its crystalline state. If a suitable single crystal of one of the enantiomers of this compound (typically as a salt with a chiral acid or base) can be grown, X-ray crystallography can determine its absolute configuration. Furthermore, if the compound binds to a protein target, co-crystallization and subsequent X-ray analysis of the ligand-protein complex can reveal the precise binding interactions at the atomic level, which is invaluable for structure-based drug design.

Future Research Directions and Broader Significance

Development of Advanced Probes for Chemical Biology

The unique three-dimensional structure of the cyclobutane (B1203170) ring makes 1-Amino-N-methylcyclobutanecarboxamide an attractive scaffold for developing advanced chemical probes. nih.gov Unlike flat, aromatic systems, the puckered conformation of the cyclobutane ring provides a well-defined spatial arrangement of its substituents. acs.org This rigidity can be harnessed to design highly specific probes that interact with the complex 3D topographies of biological binding sites, such as those found in enzymes and receptors. acs.org

Future research could focus on synthesizing derivatives of this compound that are appended with reporter tags, such as fluorescent dyes or biotin. These functionalized molecules could serve as powerful tools for target identification and validation, allowing researchers to visualize and isolate the cellular machinery with which they interact. The development of such probes is crucial for unraveling complex biological pathways and identifying novel targets for therapeutic intervention, particularly for challenging protein classes like transcription factors and those involved in protein-protein interactions. nih.gov

Strategies for Further Diversification of Cyclobutane-Based Scaffolds

The cyclobutane moiety is considered an underrepresented yet highly valuable scaffold in medicinal chemistry. nih.gov A key area for future research is the development of novel synthetic strategies to diversify the this compound core, thereby creating libraries of related compounds for biological screening.

One promising approach involves leveraging bifunctional intermediates, such as enone derivatives of cyclobutane, which allow for the controlled addition of various nucleophiles to generate stereoisomers with diverse chemical vectors. nih.gov Additionally, modern photochemical methods, including dearomative cycloaddition and photoredox catalysis, offer powerful tools for constructing densely substituted and complex cyclobutane-fused ring systems that are otherwise difficult to access. researchgate.netresearchgate.net Strain-release functionalization of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) also provides a rapid method for accessing unique spirocyclobutane derivatives. acs.org These advanced synthetic methods will be critical for systematically exploring the chemical space around the this compound scaffold.

| Diversification Strategy | Description | Potential Outcome |

| Bifunctional Intermediates | Use of intermediates like cyclobutane enones to allow for multiple, distinct chemical modifications. nih.gov | Generation of diastereomerically-pure libraries with varied functional groups and growth vectors. nih.gov |

| Photochemical Methods | Application of light-induced reactions, such as dearomative cycloadditions, to build complex fused-ring systems. researchgate.net | Access to unprecedented and structurally diverse polycyclic molecules with high stereocontrol. researchgate.net |

| Strain-Release Functionalization | Utilizing the high ring strain of precursors like bicyclo[1.1.0]butanes to drive reactions toward spirocyclization. acs.org | Rapid synthesis of structurally demanding and valuable spirocyclobutyl motifs. acs.org |

Elucidation of Novel Biological Targets and Mechanisms

A primary goal in exploring derivatives of this compound is the discovery of new biological targets and mechanisms of action. The compound's rigid framework can confer conformational restriction upon a molecule, which can reduce the entropic penalty of binding to a biological target and thus improve potency. nih.gov By systematically modifying the substituents on the cyclobutane ring and the amide group, researchers can fine-tune the molecule's properties to interact with a wide array of proteins.

Screening libraries of these novel cyclobutane derivatives against various cell lines and disease models could lead to the identification of compounds with unique biological activities. For instance, cyclic amide derivatives have been successfully developed as potent enzyme inhibitors. nih.gov Subsequent mechanistic studies, aided by the chemical probes described earlier, would be essential to deconstruct how these molecules exert their effects at a molecular level. This exploration could uncover previously unknown druggable pockets on proteins or new ways to modulate disease-related pathways.

Integration into Emerging Drug Discovery Paradigms and Modalities

The structural features of this compound align well with several modern drug discovery paradigms. Its relatively low molecular weight and three-dimensional character make it an ideal candidate for fragment-based drug discovery (FBDD). nih.gov In FBDD, small, structurally simple "fragments" are screened for weak binding to a target, and then optimized into more potent leads. The cyclobutane core provides a rigid, 3D-shaped scaffold that can be elaborated upon to improve binding affinity and selectivity. nih.gov

Furthermore, the this compound scaffold could be employed in "scaffold hopping" strategies. This involves replacing a known active core structure (e.g., a phenyl ring) with a novel one (like cyclobutane) to develop new intellectual property or to overcome issues with the original molecule, such as poor metabolic stability or off-target toxicity. nih.gov The introduction of a cyclobutane ring has been shown to favorably alter a compound's physicochemical properties, including metabolic stability and lipophilicity. acs.org

Challenges and Opportunities in the Exploration of Cyclic Amide Derivatives

The exploration of cyclic amide derivatives, including this compound, presents both challenges and significant opportunities. A primary chemical challenge is the inherent stability and relative unreactivity of the amide bond, which can complicate certain synthetic manipulations. nih.gov Developing mild and selective methods for amide activation remains an active area of chemical research. nih.gov

Despite these synthetic hurdles, the opportunities are substantial. The cyclobutane ring is heavily underutilized in marketed drugs, meaning that scaffolds based on this ring occupy a novel and less-explored area of chemical space. nih.govnih.gov This novelty provides a significant opportunity to discover first-in-class medicines. The incorporation of a cyclobutane motif can bestow a range of desirable drug-like properties, including:

Improved Metabolic Stability : The carbocyclic ring can block sites of metabolic attack. nih.gov

Enhanced Potency and Selectivity : The rigid structure helps to pre-organize the molecule for optimal target binding. pharmablock.com

Favorable Pharmacokinetics : The 3D shape and physicochemical properties can lead to better absorption and distribution profiles. acs.orgpharmablock.com

Cyclic amides and imides are known to possess a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects, making them privileged structures in drug design. nih.govresearchgate.net The combination of the versatile cyclic amide with the unique cyclobutane core in this compound thus represents a promising, albeit challenging, frontier for future drug discovery efforts.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical process parameters (e.g., temperature, reagent stoichiometry). Control via PAT (Process Analytical Technology) tools like in-line FTIR monitors reaction progress. Central composite design optimizes conditions for >90% yield consistency .

Applications in Peptide Chemistry

Q. How is this compound incorporated into peptide backbones to modulate conformational stability?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives introduces the cyclobutane moiety. Circular dichroism (CD) and -NMR assess β-turn or helical stabilization. For example, cyclobutane constraints reduce conformational entropy, enhancing protease resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.